Boc-L-3-Aminomethylphe(Fmoc)

Descripción general

Descripción

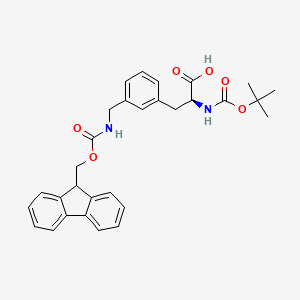

Boc-L-3-Aminomethylphe(Fmoc) is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two protective groups: the tert-butoxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process. The compound is used extensively in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-3-Aminomethylphe(Fmoc) typically involves the protection of the amino group of L-3-aminomethylphenylalanine with the Boc group and the carboxyl group with the Fmoc group. The process generally follows these steps:

Protection of the Amino Group: The amino group of L-3-aminomethylphenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

Protection of the Carboxyl Group: The carboxyl group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which typically involve the use of sodium bicarbonate and dioxane or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of Boc-L-3-Aminomethylphe(Fmoc) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a solid support, allowing for easy purification and isolation of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Boc-L-3-Aminomethylphe(Fmoc) undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc and Fmoc protective groups under specific conditions.

Coupling Reactions: The formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection of Boc Group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane.

Deprotection of Fmoc Group: Achieved using a solution of 20% piperidine in DMF.

Coupling Reactions: Often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which are used in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block:

Boc-L-3-Aminomethylphenylalanine serves as a crucial building block in the synthesis of peptides. The Fmoc protecting group allows for selective reactions during the synthesis process, enhancing the efficiency of incorporating phenylalanine into peptide sequences. This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where the Fmoc group can be easily removed under mild basic conditions, facilitating the assembly of complex peptide structures without racemization issues associated with other protecting groups like Boc .

Drug Development

Peptide-Based Therapeutics:

In pharmaceutical research, Boc-L-3-Aminomethylphenylalanine is employed to develop peptide-based drugs. Its ability to modify peptide structures can lead to improved bioavailability and targeted delivery mechanisms for therapeutic agents. The incorporation of this amino acid derivative into drug design has shown promising results in enhancing the pharmacokinetic profiles of peptides .

Bioconjugation

Enhancing Biomolecule Functionality:

Boc-L-3-Aminomethylphenylalanine is valuable in bioconjugation processes, where it aids in attaching peptides to other biomolecules such as antibodies or enzymes. This attachment improves the functionality and stability of therapeutic applications, allowing for more effective treatment strategies, particularly in targeted therapies .

Neuroscience Research

Investigating Neuropeptides:

This compound is used extensively in neuroscience studies related to neuropeptides. It assists researchers in understanding the roles of specific peptides in neurological functions and disorders, potentially leading to new treatment strategies for conditions such as neurodegenerative diseases .

Custom Peptide Libraries

High-Throughput Screening:

Boc-L-3-Aminomethylphenylalanine is instrumental in generating custom peptide libraries for high-throughput screening applications. These libraries allow researchers to explore a wide range of peptide interactions and functionalities, facilitating drug discovery efforts by identifying novel therapeutic candidates .

Case Study 1: Inhibition Studies

A study evaluated Fmoc-amino acids, including Boc-L-3-Aminomethylphenylalanine, as selective inhibitors of butyrylcholinesterase (BChE). The results indicated that modifications to amino acid side chains could enhance inhibitor affinity, showcasing the potential of Fmoc derivatives in designing specific enzyme inhibitors .

Case Study 2: Peptide Labeling Efficiency

Research focused on optimizing peptide labeling strategies using Boc-L-3-Aminomethylphenylalanine demonstrated its effectiveness in improving radiochemical yields when combined with fluorinated compounds for imaging applications. This study highlighted its utility in developing diagnostic tools for cancer imaging .

Data Table: Comparative Properties

| Property | Boc-L-3-Aminomethylphenylalanine | Other Amino Acids |

|---|---|---|

| Solubility | Moderate | Varies |

| Stability | High under basic conditions | Varies |

| Use in SPPS | Yes | Yes |

| Bioavailability Improvement | Yes | Depends on structure |

| Application in Neuroscience | Yes | Limited |

Mecanismo De Acción

The mechanism of action of Boc-L-3-Aminomethylphe(Fmoc) primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions, allowing for the stepwise assembly of peptides. The compound itself does not have a specific biological target or pathway but serves as a crucial intermediate in the synthesis of biologically active peptides.

Comparación Con Compuestos Similares

Boc-L-3-Aminomethylphe(Fmoc) is similar to other protected amino acids used in peptide synthesis, such as:

Boc-L-Phenylalanine(Fmoc): Similar in structure but lacks the aminomethyl group.

Boc-L-3-Aminomethylphenylalanine: Similar but lacks the Fmoc protective group.

Fmoc-L-Phenylalanine: Similar but lacks the Boc protective group.

The uniqueness of Boc-L-3-Aminomethylphe(Fmoc) lies in its dual protection, which allows for greater control and flexibility in peptide synthesis.

Actividad Biológica

Boc-L-3-Aminomethylphe(Fmoc), a derivative of phenylalanine, has garnered attention in the field of peptide synthesis and biological applications due to its unique structural properties and potential therapeutic uses. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Boc-L-3-Aminomethylphe(Fmoc) is characterized by the presence of both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, which enhance its stability during synthesis and facilitate its application in solid-phase peptide synthesis (SPPS). The molecular formula is , with a molecular weight of 516.58 g/mol. The compound is soluble in common organic solvents such as DMF (dimethylformamide) and exhibits strong UV absorbance, which aids in monitoring synthesis reactions.

Synthesis Techniques

The synthesis of Boc-L-3-Aminomethylphe(Fmoc) typically involves the following steps:

- Protection of Amino Groups : The amino groups are protected using Boc and Fmoc groups to prevent unwanted reactions during peptide assembly.

- Solid-Phase Peptide Synthesis (SPPS) : Utilizing Fmoc chemistry allows for efficient coupling and deprotection cycles, minimizing racemization and maximizing yield.

- Purification : After synthesis, the product is purified using techniques such as HPLC (High-Performance Liquid Chromatography).

The biological activity of Boc-L-3-Aminomethylphe(Fmoc) is primarily attributed to its role as a building block in peptide synthesis. Its incorporation into peptides can enhance stability and bioactivity. Studies have shown that peptides containing this compound exhibit:

- Antibacterial Properties : Research indicates that Fmoc-protected peptides can demonstrate significant antibacterial activity against both gram-positive and gram-negative bacteria .

- Cell Adhesion Modulation : The incorporation of modified phenylalanine residues can influence cell adhesion properties, potentially impacting tissue engineering applications .

Case Studies

-

Antibacterial Activity :

A study assessed the antibacterial efficacy of various Fmoc-protected peptides, including those containing Boc-L-3-Aminomethylphe(Fmoc). Results indicated a notable reduction in bacterial growth, suggesting potential for therapeutic applications in treating infections . -

Peptide Design for Cancer Therapy :

Another investigation focused on designing peptides with enhanced binding affinities to integrins involved in tumor progression. The use of Boc-L-3-Aminomethylphe(Fmoc) improved the specificity and efficacy of these peptides in targeting cancer cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C30H32N2O6 |

| Molecular Weight | 516.58 g/mol |

| Solubility | Soluble in DMF |

| UV Absorbance | λmax 266 nm |

Propiedades

IUPAC Name |

(2S)-3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-9-8-10-20(15-19)17-31-28(35)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPUJXXHNINCPZ-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113898 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-13-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.